molecular formula C10H14N2O B311659 3-methyl-N-(2-pyridinyl)butanamide

3-methyl-N-(2-pyridinyl)butanamide

Cat. No.: B311659
M. Wt: 178.23 g/mol
InChI Key: DKRAHUFLRKATQF-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-pyridinyl)butanamide is a heterocyclic amide derivative featuring a pyridine ring substituted at the 2-position and a branched alkyl chain. Pyridine-containing amides are frequently explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which enhance target binding .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-methyl-N-pyridin-2-ylbutanamide

InChI

InChI=1S/C10H14N2O/c1-8(2)7-10(13)12-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3,(H,11,12,13)

InChI Key

DKRAHUFLRKATQF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=CC=N1

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 3-methyl-N-(2-pyridinyl)butanamide, highlighting substituent variations and their impacts:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
3-Methyl-N-(2-phenylethyl)butanamide Phenylethyl group C₁₃H₁₉NO 205.30 Lipophilic, QS inhibition
3-Methyl-N-(tetrahydro-2-oxo-3-furanyl)butanamide Tetrahydrofuran ring C₉H₁₅NO₃ 185.22 Polar, reduced membrane permeability
2-Ethyl-2-(hydroxymethyl)-N-(6-methylpyridin-3-yl)butanamide Hydroxymethyl + ethyl groups C₁₃H₂₀N₂O₂ 240.30 Enhanced solubility, unknown bioactivity
3-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]butanamide Pyridinyl-pyrimidine hybrid C₁₄H₁₅N₅O 273.30 Dual heterocyclic, kinase inhibition potential

Key Observations :

  • Lipophilicity: The phenylethyl derivative (C₁₃H₁₉NO) exhibits higher lipophilicity than the pyridinyl analogs, favoring membrane penetration .
  • Polarity: The tetrahydrofuran analog (C₉H₁₅NO₃) has increased polarity due to its oxygen-rich ring, likely reducing bioavailability .
Antimicrobial and Quorum Sensing (QS) Inhibition
  • 3-Methyl-N-(2-phenylethyl)butanamide : Inhibits Burkholderia glumae (MIC = 1.21 mM) by disrupting QS-regulated pathways .
  • Pyridinyl Derivatives : While direct data are lacking, structurally related compounds (e.g., tovorafenib) target kinase pathways, suggesting divergent mechanisms compared to phenylethyl analogs .

Comparative Advantages and Limitations

Compound Type Advantages Limitations
Phenylethyl Derivatives Proven QS inhibition, low MIC values High lipophilicity may limit solubility
Pyridinyl-Pyrimidine Hybrids Potential kinase targeting, dual binding Synthetic complexity, unconfirmed activity
Tetrahydrofuran Analogs Enhanced polarity for aqueous compatibility Reduced bioactivity in hydrophobic targets

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